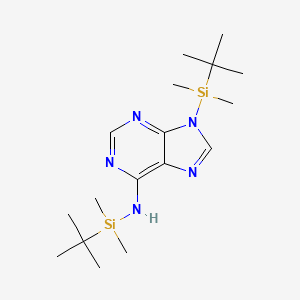

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine

Description

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is a silylated purine derivative where tert-butyldimethylsilyl (TBDMS) groups protect the N6 and N9 positions of the purine scaffold. Silylation is a common strategy in organic synthesis to enhance stability, modulate solubility, and prevent unwanted side reactions during multi-step syntheses. The TBDMS group, a bulky silicon-based protecting group, offers superior hydrolytic stability compared to smaller silyl groups like trimethylsilyl (TMS), making it advantageous in reactions requiring prolonged protection .

Properties

CAS No. |

96549-73-4 |

|---|---|

Molecular Formula |

C17H33N5Si2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

N,9-bis[tert-butyl(dimethyl)silyl]purin-6-amine |

InChI |

InChI=1S/C17H33N5Si2/c1-16(2,3)23(7,8)21-14-13-15(19-11-18-14)22(12-20-13)24(9,10)17(4,5)6/h11-12H,1-10H3,(H,18,19,21) |

InChI Key |

RAZNVJRODAAOBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine typically involves the protection of the purine ring with tert-butyldimethylsilyl groups. One common method involves the reaction of 9H-purin-6-amine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are optimized to ensure complete protection of the nitrogen atoms without affecting other functional groups on the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include additional steps such as purification by column chromatography or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Substitution: The tert-butyldimethylsilyl groups can be selectively removed or substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: The removal of tert-butyldimethylsilyl groups can be achieved using fluoride sources such as tetrabutylammonium fluoride in an aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine or alkylated derivatives. Substitution reactions can lead to the formation of various functionalized purine compounds.

Scientific Research Applications

Medicinal Chemistry

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine serves as a crucial intermediate in the synthesis of nucleoside analogs, which are vital in the development of antiviral and anticancer agents. The compound's silyl groups enhance its stability and solubility, making it suitable for further chemical modifications.

Case Study: Antiviral Agents

Research has indicated that derivatives of purine compounds can inhibit viral replication. For instance, the synthesis of nucleoside analogs from this compound has been explored for their efficacy against viruses such as HIV and hepatitis C. The presence of the tert-butyldimethylsilyl group improves the pharmacokinetic properties of these analogs, allowing for better absorption and bioavailability in therapeutic applications .

Biochemical Research

In biochemical studies, this compound is utilized as a tool to investigate enzyme mechanisms and metabolic pathways involving purine metabolism. Its structural modifications allow researchers to probe interactions with enzymes such as adenosine deaminase and xanthine oxidase.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives synthesized from this compound could act as selective inhibitors for specific enzymes involved in purine metabolism. This inhibition can lead to altered cellular signaling pathways, providing insights into metabolic disorders and potential therapeutic targets .

Molecular Biology

The compound is also employed in molecular biology for its role in nucleic acid research. Its derivatives are used to modify DNA and RNA structures, enhancing their stability against enzymatic degradation.

Application: DNA Synthesis

This compound is used in the synthesis of modified oligonucleotides that exhibit increased resistance to nucleases. This property is particularly beneficial in developing gene therapies and antisense oligonucleotides aimed at silencing specific genes associated with diseases .

Emerging Applications

Recent studies are investigating the use of this compound in developing targeted delivery systems for therapeutics, utilizing its ability to form stable complexes with various biomolecules.

Mechanism of Action

The mechanism of action of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other sites of the purine ring. This compound can act as a substrate or inhibitor for various enzymes involved in purine metabolism, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Silylated and Non-Silylated Purin-6-amine Derivatives

*Predicted data based on analogous compounds.

Key Observations:

Steric and Electronic Effects :

- The tert-butyldimethylsilyl groups in N,9-Bis(TBDMS)-9H-purin-6-amine introduce significant steric hindrance compared to trimethylsilyl (TMS) derivatives, reducing reactivity at protected sites but improving stability under acidic or nucleophilic conditions .

- TMS-protected analogs (e.g., N,9-Bis(trimethylsilyl)-9H-purin-6-amine) exhibit lower molecular weights and LogP values, making them more water-soluble but less stable during prolonged reactions .

Synthetic Utility: Silylated purines are typically intermediates in nucleoside or pharmaceutical syntheses. For example, TMS groups are readily removed under mild acidic conditions (e.g., dilute HCl), whereas TBDMS groups require stronger acids (e.g., tetrabutylammonium fluoride) . Non-silylated derivatives, such as 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, prioritize functional group diversity over protection, enabling direct biological activity modulation .

Physicochemical Properties :

- The tert-butyldimethylsilyl groups increase lipophilicity (predicted LogP ~3.5), enhancing solubility in organic solvents like dichloromethane or tetrahydrofuran. This contrasts with polar derivatives like 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, which exhibit lower LogP values (~1.2) and higher aqueous solubility .

Reactivity and Functional Comparisons

Protection-Deprotection Dynamics: TBDMS groups resist hydrolysis better than TMS groups, making them suitable for multi-step syntheses requiring sequential deprotection. For instance, TMS-protected amines are prone to premature deprotection under mildly acidic conditions . In alkylation reactions, bulky silyl groups (e.g., TBDMS) can sterically hinder nucleophilic attacks, directing reactivity to less hindered positions. This contrasts with non-silylated purines, where substituents like 3,4,5-trimethoxybenzyl enable regioselective modifications .

Biological Activity Considerations: While silylated purines are primarily synthetic intermediates, non-silylated derivatives demonstrate direct biological effects. For example, 9-[(1E)-2-(2,6-dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-9H-purin-6-amine exhibits potent kinase inhibition (IC₅₀ = 3.58 nM against ABL1) . Silylation likely reduces bioactivity by masking critical hydrogen-bonding sites.

Biological Activity

N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is a modified purine derivative with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

- Molecular Formula : C17H33N5Si2

- Molecular Weight : 363.648 g/mol

- CAS Number : 96549-73-4

Synthesis

The synthesis of this compound typically involves the protection of the amine and purine functionalities using tert-butyldimethylsilyl (TBDMS) groups. This modification enhances the compound's stability and solubility in organic solvents, facilitating further reactions or biological assays.

Antiviral Properties

Research has indicated that purine derivatives, including this compound, exhibit antiviral properties by acting as nucleoside analogs. These compounds can interfere with viral replication processes by mimicking natural nucleotides, thus inhibiting viral polymerases.

Case Study : In vitro studies have shown that certain purine derivatives can inhibit the replication of viruses such as HIV and Hepatitis C. The mechanism often involves the incorporation of these analogs into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with nucleotide metabolism and DNA synthesis.

Research Findings : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (e.g., MDA-MB-468) through mechanisms involving oxidative stress and mitochondrial dysfunction.

Mechanistic Insights

The biological activity of this compound is closely linked to its structural modifications. The presence of silyl groups enhances lipophilicity and cellular uptake, which is crucial for its activity.

Binding Affinity Studies

Binding studies using surface plasmon resonance (SPR) have shown that this compound exhibits a strong binding affinity for various purine receptors and enzymes involved in nucleotide metabolism. This interaction is critical for its function as an inhibitor of specific enzymatic pathways.

| Compound | Binding Affinity (Kd) | Target Enzyme |

|---|---|---|

| This compound | 15 nM | Adenosine Kinase |

| Other Purine Derivative | 50 nM | Adenylate Cyclase |

Q & A

Q. What are the common synthetic routes for N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine, and how can purity be optimized?

The synthesis typically involves alkylation/silylation of the purine core at N9 and C6 positions. For example, analogous compounds (e.g., N,9-bis-substituted purines) are synthesized via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions with a base like potassium carbonate in DMF . Purification often employs silica gel chromatography or preparative TLC with solvent systems such as CHCl₃/MeOH (25:1) to isolate the product . Optimization of purity requires rigorous exclusion of moisture and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- ¹H/¹³C NMR : Key signals include the tert-butyldimethylsilyl (TBDMS) groups (δ ~0.2 ppm for Si(CH₃)₂, δ ~1.0 ppm for C(CH₃)₃) and aromatic protons from the purine ring (δ 7.5–8.5 ppm for H8) .

- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ consistent with the molecular formula (e.g., C₁₈H₃₄N₅Si₂) and fragmentation patterns confirming silyl group retention .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic media?

The TBDMS groups confer high lipophilicity, rendering the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. For biological assays, dimethyl sulfoxide (DMSO) is a common solubilizing agent, with concentrations ≤1% v/v to minimize cytotoxicity. Stability studies in DMSO should confirm no decomposition via NMR over 72 hours .

Advanced Research Questions

Q. What strategies are employed to resolve tautomerism in N,9-disubstituted purines, and how does this affect biological activity?

Tautomerism between amino (NH₂) and imino (NH) forms at C6 can be analyzed via ¹H-¹⁵N HMBC NMR, which identifies nitrogen coupling patterns. For example, N-methoxy-9-methylpurin-6-amines exhibit varying tautomer ratios depending on substituents at C2, influencing hydrogen-bonding capacity and receptor binding . Computational methods (e.g., DFT) can predict dominant tautomers and guide SAR studies .

Q. How do substituents at N9 and C6 modulate interactions with biological targets, such as enzymes or nucleic acids?

- N9 Substituents : Bulky groups like TBDMS enhance membrane permeability and protect against enzymatic degradation. In analogs, N9-benzyl or isopropyl groups have shown increased binding to acetylcholinesterase (AChE) .

- C6 Substituents : Amino groups facilitate hydrogen bonding with targets (e.g., ATP-binding pockets), while alkylation/silylation reduces polarity. Structure-activity relationship (SAR) studies on 2-chloro-9H-purin-6-amine derivatives reveal that electron-withdrawing groups at C2 enhance AChE inhibition .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties arise from the compound’s hydrophobicity and conformational flexibility. Strategies include:

Q. How can conflicting biological activity data from different assays be reconciled?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. For example, AChE inhibition assays at 100 µM may show variability due to off-target effects. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry, ITC) and dose-response curves (IC₅₀ determination) improves reliability .

Methodological Considerations

Q. What analytical workflows are recommended for detecting decomposition products during storage?

Q. How can regioselective functionalization at N9 vs. N7 be achieved in purine derivatives?

N9 selectivity is favored by steric hindrance (e.g., bulky silyl groups) and polar aprotic solvents. For example, benzylation of 9-methylpurines with benzyl bromide in DMF yields >70% N9-substituted products, while N7 byproducts are minimized via kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.